molecular formula C12H14N2 B180491 2-(Cyclopentylamino)benzonitrile CAS No. 173316-38-6

2-(Cyclopentylamino)benzonitrile

Cat. No.: B180491
CAS No.: 173316-38-6
M. Wt: 186.25 g/mol
InChI Key: HQNZERYGSHXNGF-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)benzonitrile is an organic compound with the molecular formula C12H14N2 It is a derivative of benzonitrile, where the amino group is substituted with a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)benzonitrile typically involves the reaction of 2-chlorobenzonitrile with cyclopentylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-(Cyclopentylamino)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)benzonitrile
  • 2-(Cyclopropylamino)benzonitrile
  • 2-(Cyclobutylamino)benzonitrile

Uniqueness

2-(Cyclopentylamino)benzonitrile is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(cyclopentylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNZERYGSHXNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441368
Record name 2-(cyclopentylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173316-38-6
Record name 2-(Cyclopentylamino)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173316-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(cyclopentylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and cyclopentylamine.
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Synthesis routes and methods II

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